molecular formula C20H22N2O5 B1665587 Apabetalone CAS No. 1044870-39-4

Apabetalone

カタログ番号 B1665587
CAS番号: 1044870-39-4
分子量: 370.4 g/mol
InChIキー: NETXMUIMUZJUTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apabetalone is an orally available small molecule that has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease . It belongs to the class of organic compounds known as quinazolines, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .


Molecular Structure Analysis

Apabetalone molecules are mainly self-assembled through two types of hydrogen-bond dimers (dimers I and II) and expanded through π stacking . The single-crystal structures of two new solvates (1,4-dioxane and water) and two reported polymorphs (forms CS1 and CS4) were solved for the first time to give information about the molecular assembly and the role of solvent molecules within the lattice .

科学的研究の応用

Treatment of Facioscapulohumeral Dystrophy (FSHD)

  • Scientific Field : Biomedicine
  • Application Summary : FSHD is a muscle disease caused by inappropriate expression of the DUX4 gene in skeletal muscle. Apabetalone has been evaluated for its ability to counter DUX4’s deleterious effects .
  • Methods of Application : Primary human skeletal muscle cells from FSHD type 1 patients were used. RNA-sequencing and bioinformatic analysis were applied to detect treatment-associated impacts on the transcriptome of these cells .
  • Results : Apabetalone inhibited the expression of DUX4 downstream markers, reversing hallmarks of FSHD gene expression in differentiated muscle cells .

Treatment of Chronic Kidney Disease (CKD)

  • Scientific Field : Biomedicine
  • Application Summary : Apabetalone has been shown to downregulate fibrotic, inflammatory, and calcific processes in renal mesangial cells and patients with renal impairment .
  • Methods of Application : Human renal mesangial cells (HRMCs) were activated with TGF-β1 stimulation. Transcriptomics was used to confirm apabetalone affected gene sets of ECM remodeling and integrins .
  • Results : Apabetalone suppressed TGF-β1-induced α-smooth muscle actin (α-SMA) expression, α-SMA assembly into stress fibers, enhanced contraction, collagen overproduction, and expression of key drivers of fibrosis, inflammation, or calcification .

Treatment of COVID-19

  • Scientific Field : Virology
  • Application Summary : Apabetalone has the potential to treat COVID-19. It counters inflammatory signals caused by cytokine storm (CS), preventing cardiac dysfunction associated with severe COVID-19 symptoms in cardiac organoids .

Treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease

  • Scientific Field : Endocrinology and Cardiology
  • Application Summary : Apabetalone has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease .

Treatment of Neurodegenerative Diseases

  • Scientific Field : Neurology
  • Application Summary : Apabetalone has been investigated for its potential benefits in treating neurodegenerative diseases .

Treatment of Peripheral Artery Disease

  • Scientific Field : Vascular Medicine
  • Application Summary : Apabetalone has been explored for its potential use in treating peripheral artery disease .

Treatment of Inflammation in Cardiovascular Disease

  • Scientific Field : Cardiology
  • Application Summary : Apabetalone has been shown to reduce inflammation in pre-clinical models of cardiovascular disease .

Treatment of Rare Diseases

  • Scientific Field : Rare Diseases
  • Application Summary : Apabetalone has been explored for its potential use in treating a number of rare diseases .

特性

IUPAC Name

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETXMUIMUZJUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146502
Record name RVX-000222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apabetalone

CAS RN

1044870-39-4
Record name Apabetalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apabetalone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apabetalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RVX-000222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APABETALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apabetalone
Reactant of Route 2
Reactant of Route 2
Apabetalone
Reactant of Route 3
Reactant of Route 3
Apabetalone
Reactant of Route 4
Reactant of Route 4
Apabetalone
Reactant of Route 5
Apabetalone
Reactant of Route 6
Apabetalone

Citations

For This Compound
974
Citations
KK Ray, SJ Nicholls, KA Buhr, HN Ginsberg… - Jama, 2020 - jamanetwork.com
… Median observation time for the apabetalone group was 781 days (interquartile range [IQR], … events was more frequent with apabetalone. Apabetalone was associated with a greater …
Number of citations: 94 jamanetwork.com
KK Ray, SJ Nicholls, HD Ginsberg, JO Johansson… - American Heart …, 2019 - Elsevier
Background After an acute coronary syndrome (ACS), patients with diabetes remain at high risk for additional cardiovascular events despite use of current therapies. Bromodomain and …
Number of citations: 48 www.sciencedirect.com
SJ Nicholls, KK Ray, JO Johansson, A Gordon… - American Journal of …, 2018 - Springer
… Our objective was to investigate the impact of apabetalone on cardiovascular event rates in a pooled analysis of clinical studies in patients with established coronary artery disease. …
Number of citations: 99 link.springer.com
SJ Nicholls, GG Schwartz, KA Buhr… - Cardiovascular …, 2021 - Springer
… Apabetalone is a selective inhibitor of bromodomain and extra-terminal (BET) proteins, epigenetic regulators of gene expression. Preclinical data suggest that apabetalone … apabetalone …
Number of citations: 41 link.springer.com
J Brandts, KK Ray - Future Cardiology, 2020 - Future Medicine
Apabetalone is the first … by apabetalone has been shown to modulate reverse cholesterol transport, coagulation, inflammation and vascular calcification. Furthermore, apabetalone …
Number of citations: 6 www.futuremedicine.com
LM Tsujikawa, L Fu, S Das… - Clinical …, 2019 - clinicalepigeneticsjournal …
… Here, we assessed apabetalone’s ability to regulate inflammation-driven gene expression … by which apabetalone suppresses expression. The clinical impact of apabetalone on …
M Haarhaus, KK Ray, SJ Nicholls, GG Schwartz… - Atherosclerosis, 2019 - Elsevier
… In a post-hoc analysis of 795 patients with established coronary heart disease and statin treatment, who participated in phase 2 placebo-controlled trials of apabetalone, we determined …
Number of citations: 29 www.sciencedirect.com
PP Toth, GG Schwartz, SJ Nicholls, A Khan… - American Journal of …, 2022 - Elsevier
… The Phase 3 BETonMACE trial compared apabetalone with placebo in 2,425 patients with T2DM and recent ACS. In this post hoc analysis, we evaluated the impact of apabetalone …
Number of citations: 2 www.sciencedirect.com
D Gilham, LM Tsujikawa, CD Sarsons, C Halliday… - Atherosclerosis, 2019 - Elsevier
… Apabetalone is an inhibitor of bromodomain and extraterminal (BET) proteins. In clinical trials, apabetalone … Because VC contributes to MACE, effects of apabetalone on pro-calcific …
Number of citations: 51 www.sciencedirect.com
C Aguirre‐Portolés, J Feliu, G Reglero… - Molecular …, 2018 - Wiley Online Library
… Furthermore, we propose apabetalone, an orally available small molecule that is currently being evaluated in clinical trials for the treatment of atherosclerosis, as a new putative …
Number of citations: 80 febs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。